Cas no 2107916-13-0 (2-2-(piperidin-1-yl)pyridin-3-ylethanimidamide)

2-2-(Piperidin-1-yl)pyridin-3-ylethanimidamide is a specialized organic compound featuring a pyridine core substituted with a piperidinyl group and an ethanimidamide moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both piperidine and pyridine rings enhances its versatility in forming hydrogen bonds and coordinating with metal ions, making it valuable for ligand design. Its amidine functionality offers further synthetic flexibility, enabling derivatization into diverse heterocyclic systems. The compound is characterized by high purity and stability, ensuring reliable performance in complex synthetic pathways.
2-2-(piperidin-1-yl)pyridin-3-ylethanimidamide structure
2107916-13-0 structure
Product Name:2-2-(piperidin-1-yl)pyridin-3-ylethanimidamide
CAS No:2107916-13-0
MF:C12H18N4
MW:218.298121929169
CID:6066339
PubChem ID:83888356
Update Time:2025-05-24

2-2-(piperidin-1-yl)pyridin-3-ylethanimidamide Chemical and Physical Properties

Names and Identifiers

    • 2-2-(piperidin-1-yl)pyridin-3-ylethanimidamide
    • 2-[2-(piperidin-1-yl)pyridin-3-yl]ethanimidamide
    • 2107916-13-0
    • EN300-1784181
    • Inchi: 1S/C12H18N4/c13-11(14)9-10-5-4-6-15-12(10)16-7-2-1-3-8-16/h4-6H,1-3,7-9H2,(H3,13,14)
    • InChI Key: AXMUMVPFIMGBGB-UHFFFAOYSA-N
    • SMILES: N1(C2C(=CC=CN=2)CC(=N)N)CCCCC1

Computed Properties

  • Exact Mass: 218.153146591g/mol
  • Monoisotopic Mass: 218.153146591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 66Ų

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Additional information on 2-2-(piperidin-1-yl)pyridin-3-ylethanimidamide

2-2-(Piperidin-1-yl)pyridin-3-ylethanimidamide (CAS No. 2107916-13-0): A Comprehensive Overview

The compound 2-2-(Piperidin-1-yl)pyridin-3-ylethanimidamide (CAS No. 2107916-13-0) is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of imidamides, which are known for their unique structural properties and reactivity. The molecule's structure consists of a pyridine ring substituted with a piperidine group at the 3-position and an imidamide moiety at the 2-position, creating a highly functionalized framework that can be exploited in diverse synthetic pathways.

Recent studies have highlighted the importance of imidamide derivatives in organic synthesis, particularly as versatile intermediates in the construction of complex molecules. The presence of both nitrogen-containing rings (pyridine and piperidine) in 2-(piperidin-1-yl)pyridin adds to its reactivity and makes it an attractive candidate for exploring new synthetic methodologies. Researchers have demonstrated that such compounds can undergo various transformations, including cycloadditions, nucleophilic substitutions, and oxidative reactions, making them valuable building blocks in medicinal chemistry.

The synthesis of 2-(piperidin-1-yl)pyridine ethanimidamide involves a multi-step process that typically begins with the preparation of the pyridine derivative followed by the introduction of the piperidine group and subsequent amidation. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the reaction conditions, ensuring high yields and purity. These advancements underscore the growing interest in this compound as a key intermediate in drug discovery programs.

In terms of biological activity, imidamides like this compound have shown promise in modulating enzyme activity and targeting specific cellular pathways. For instance, recent research has focused on their potential as inhibitors of histone deacetylases (HDACs), which are implicated in various diseases, including cancer and neurodegenerative disorders. The unique combination of functional groups in 2-(piperidin-1-yl)pyridine ethanimidamide allows for fine-tuning its pharmacokinetic properties, such as solubility and bioavailability, which are critical for drug development.

Moreover, the structural flexibility of this compound enables its use in supramolecular chemistry. The ability to form hydrogen bonds and engage in π–π interactions makes it an ideal component for constructing self-assembled structures with potential applications in materials science. Researchers have explored its role in forming co-crystals with other molecules, demonstrating its utility in designing novel materials with tailored physical properties.

From an environmental perspective, understanding the degradation pathways of imidamides is essential for assessing their ecological impact. Studies have shown that under certain conditions, these compounds can undergo hydrolysis or microbial degradation, reducing their persistence in the environment. This information is crucial for developing sustainable synthetic strategies that minimize ecological footprint while maintaining high productivity.

In conclusion, 2-(Piperidin-1-yl)pyridin-3-yethanimidamide (CAS No. 2107916-13) represents a versatile molecule with wide-ranging applications across multiple disciplines. Its unique structure, reactivity, and biological potential make it a valuable asset in contemporary chemical research. As ongoing studies continue to uncover new facets of its properties and applications, this compound is poised to play an increasingly significant role in advancing both academic and industrial endeavors.

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